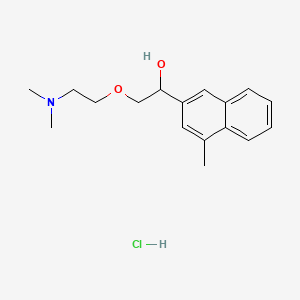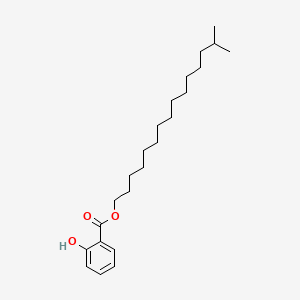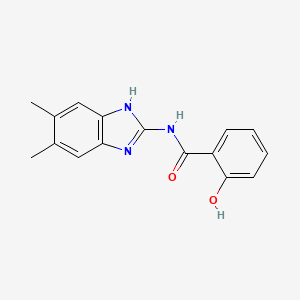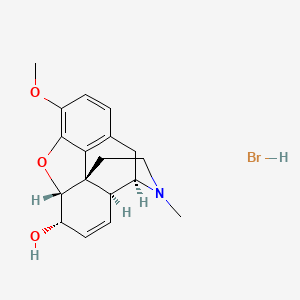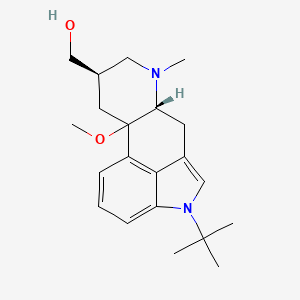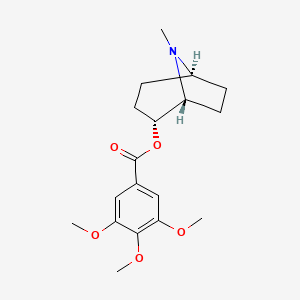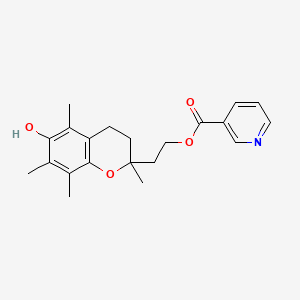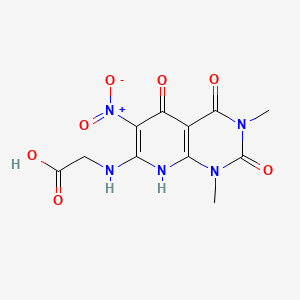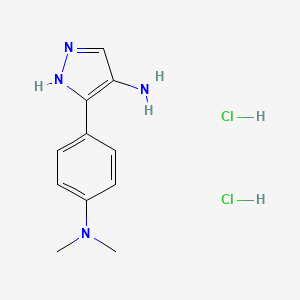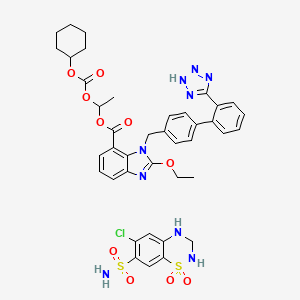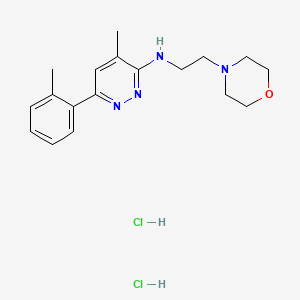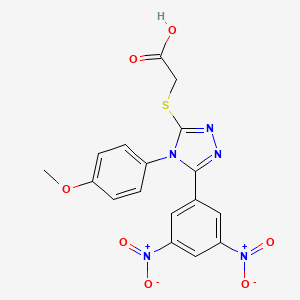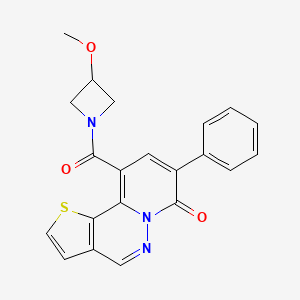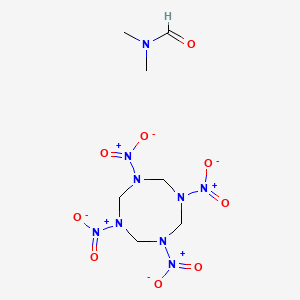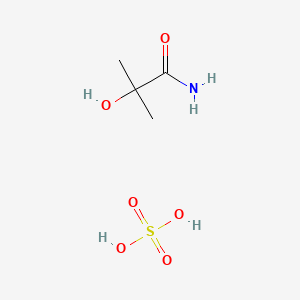
2-hydroxy-2-methylpropanamide;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-methylpropanamide is an organic compound with the molecular formula C4H9NO2. It is a white or pale yellow crystalline substance that is soluble in water and alcohol. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-2-methylpropanamide can be synthesized through the hydration of acetone cyanohydrin. The reaction involves the addition of water to acetone cyanohydrin in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 2-hydroxy-2-methylpropanamide involves large-scale hydration processes. The reaction apparatus usually consists of multiple reactors equipped with catalysts to facilitate the hydration reaction. The raw materials, including acetone cyanohydrin and water, are supplied at specific rates to maintain the reaction’s efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of 2-hydroxy-2-methylpropanamide include oxidizing agents like oxygen and reducing agents like hydrogen. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and catalysts .
Major Products Formed
The major products formed from the reactions of 2-hydroxy-2-methylpropanamide depend on the type of reaction. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2-Hydroxy-2-methylpropanamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyisobutyramide
- 2-Hydroxy-2-methylpropanoic acid
- 2-Hydroxy-2-methylpropylamine
Uniqueness
2-Hydroxy-2-methylpropanamide is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of solubility, stability, and reactivity, making it suitable for various applications in research and industry .
Properties
CAS No. |
14204-15-0 |
|---|---|
Molecular Formula |
C4H11NO6S |
Molecular Weight |
201.20 g/mol |
IUPAC Name |
2-hydroxy-2-methylpropanamide;sulfuric acid |
InChI |
InChI=1S/C4H9NO2.H2O4S/c1-4(2,7)3(5)6;1-5(2,3)4/h7H,1-2H3,(H2,5,6);(H2,1,2,3,4) |
InChI Key |
RZJLNXXKPRBGCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


